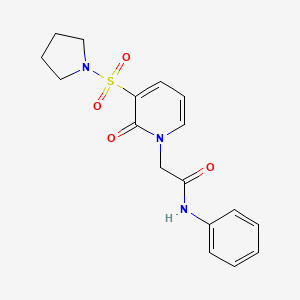
2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide, also known as OPSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. In
科学的研究の応用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of this compound, is widely used in drug discovery due to its versatility and the ability to enhance the three-dimensional profile of pharmaceuticals . The presence of the pyrrolidine ring can influence the stereochemistry and pharmacophore space, which is crucial for the development of new drugs with selective biological activity.
Biological Activity and Target Selectivity
Compounds featuring the pyrrolidine ring have been reported to exhibit selectivity towards specific biological targets. For instance, derivatives of pyrrolidine have shown promising results in binding to the RORγt receptor, which is significant for treating autoimmune diseases .
Pharmacokinetics and ADME/Tox
The introduction of the pyrrolidine ring into molecules can modify their physicochemical parameters, potentially leading to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. This can be particularly beneficial in optimizing drug candidates for better therapeutic outcomes .
Carbonic Anhydrase Inhibition
Research has demonstrated that pyrrolidine derivatives can act as inhibitors for carbonic anhydrase isoenzymes, which are implicated in diseases such as glaucoma and retinal disorders. The compound may serve as a scaffold for developing inhibitors with high specificity and potency .
Stereogenicity and Enantioselectivity
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles. This is particularly important for the development of enantioselective drugs that require a specific spatial orientation to bind effectively to proteins .
Synthetic Strategies and Chemical Synthesis
The compound’s structure provides opportunities for synthetic chemists to employ various strategies for ring construction or functionalization. This can lead to the synthesis of novel compounds with potential applications in multiple areas of chemistry and pharmacology .
Physicochemical Parameter Comparison
Comparing the physicochemical parameters of pyrrolidine with other cyclic structures like pyrrole and cyclopentane can help in understanding the influence of steric factors on biological activity. This analysis is crucial for structure-activity relationship (SAR) studies .
Design of Biologically Active Compounds
The compound’s pyrrolidine ring can guide medicinal chemists in designing new compounds with varied biological profiles. By studying the binding conformation of related molecules, researchers can develop drug candidates with desired potency and selectivity .
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence its binding mode to target proteins, but further studies are needed to confirm this.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific target proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one can help modify physicochemical parameters and obtain better adme/tox results for drug candidates
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. The compound’s pyrrolidine ring could potentially lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16(18-14-7-2-1-3-8-14)13-19-10-6-9-15(17(19)22)25(23,24)20-11-4-5-12-20/h1-3,6-10H,4-5,11-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFDWUTNVEIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2940309.png)
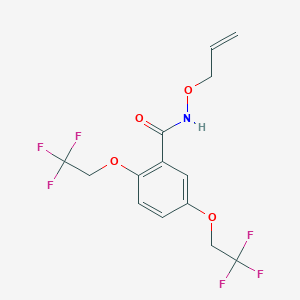
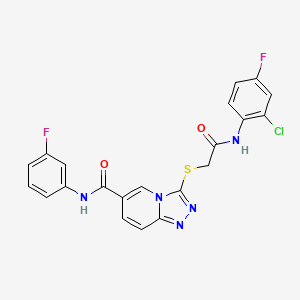
![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)
![(3Ar,6aS)-3a-fluoro-6a-(hydroxymethyl)-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one](/img/structure/B2940317.png)
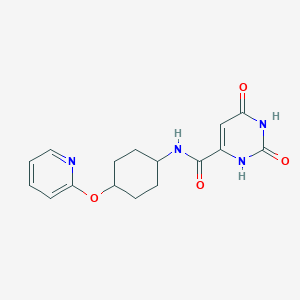
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)
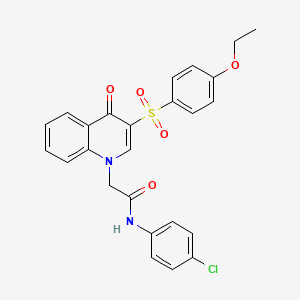
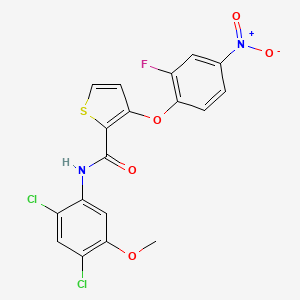
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)
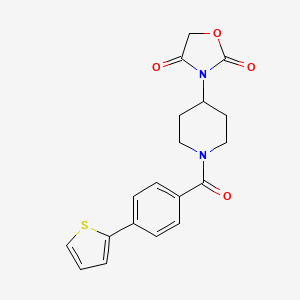
![N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2940326.png)
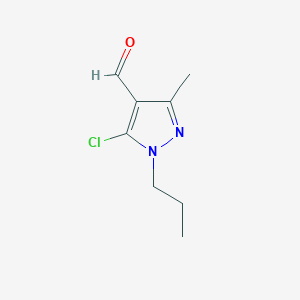
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)